molecular formula C22H18O2 B3415745 2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene CAS No. 2960-93-2

2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene

Cat. No. B3415745
CAS RN: 2960-93-2
M. Wt: 314.4 g/mol
InChI Key: BJAADAKPADTRCH-UHFFFAOYSA-N
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Description

“2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene” is a chemical compound with a molecular weight of 328.41 . It is also known by its IUPAC name "2-methoxy-1-[(2-methoxy-1-naphthyl)methyl]naphthalene" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C23H20O2/c1-24-22-13-11-16-7-3-5-9-18(16)20(22)15-21-19-10-6-4-8-17(19)12-14-23(21)25-2/h3-14H,15H2,1-2H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 328.41 .

Scientific Research Applications

Design and Synthesis in Medicinal Chemistry

Research in medicinal chemistry has explored derivatives of naphthalene structures due to their potential therapeutic properties. One study detailed the synthesis of certain naphthalene derivatives as potent non-ulcerogenic anti-inflammatory and analgesic agents, highlighting the medicinal potential of structurally related compounds (Berk et al., 2009). Additionally, the synthesis and antiestrogenic activity of specific dihydronaphthalene isomers have been reported, showcasing the relevance of naphthalene derivatives in developing novel pharmaceuticals (Jones et al., 1979).

Metabolic Pathways and Toxicology

Understanding the metabolic pathways and toxicological effects of naphthalene and its derivatives is crucial for safety assessments and potential therapeutic applications. Studies have explored the metabolism of naphthalene in various organisms, revealing insights into its biotransformation and the potential toxic effects on specific organs. For instance, research on the metabolism of polycyclic compounds like naphthalene has shed light on the formation of critical intermediates and metabolites in rats (Boyland & Sims, 1962). Additionally, the cytotoxic effects of naphthalene and its derivatives on lung tissue have been investigated, providing valuable data on tissue-specific toxicity and the role of metabolic pathways in mediating these effects (Rasmussen et al., 1986).

Environmental and Ecological Impact

Research has also focused on the environmental and ecological impact of naphthalene and its derivatives. Studies on the accumulation and metabolism of these compounds in aquatic organisms, such as fish, help understand the environmental persistence and potential ecological risks. For example, a study on the accumulation and metabolism of labeled naphthalene in young coho salmon highlighted the biotransformation processes and the distribution of metabolites in key organs (Roubal et al., 1977).

Safety and Hazards

The compound is potentially hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after contact, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAADAKPADTRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952077
Record name 2,2'-Dimethoxy-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene

CAS RN

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8
Record name NSC244962
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2960-93-2
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dimethoxy-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dimethoxy-1,1'-binaphthyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 35294-28-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 75640-87-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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